Z-D-Phe-Val-OH
Z-D-Phe-Val-OH
Brand Name:
Vulcanchem
CAS No.:
15099-82-8
VCID:
VC20960099
InChI:
InChI=1S/C22H26N2O5/c1-15(2)19(21(26)27)24-20(25)18(13-16-9-5-3-6-10-16)23-22(28)29-14-17-11-7-4-8-12-17/h3-12,15,18-19H,13-14H2,1-2H3,(H,23,28)(H,24,25)(H,26,27)/t18-,19+/m1/s1
SMILES:
CC(C)C(C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2
Molecular Formula:
C22H26N2O5
Molecular Weight:
398.5 g/mol
Z-D-Phe-Val-OH
CAS No.: 15099-82-8
Cat. No.: VC20960099
Molecular Formula: C22H26N2O5
Molecular Weight: 398.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 15099-82-8 |
|---|---|
| Molecular Formula | C22H26N2O5 |
| Molecular Weight | 398.5 g/mol |
| IUPAC Name | (2S)-3-methyl-2-[[(2R)-3-phenyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]butanoic acid |
| Standard InChI | InChI=1S/C22H26N2O5/c1-15(2)19(21(26)27)24-20(25)18(13-16-9-5-3-6-10-16)23-22(28)29-14-17-11-7-4-8-12-17/h3-12,15,18-19H,13-14H2,1-2H3,(H,23,28)(H,24,25)(H,26,27)/t18-,19+/m1/s1 |
| Standard InChI Key | AJQYZRHQCXCROF-MOPGFXCFSA-N |
| Isomeric SMILES | CC(C)[C@@H](C(=O)O)NC(=O)[C@@H](CC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2 |
| SMILES | CC(C)C(C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2 |
| Canonical SMILES | CC(C)C(C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2 |
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